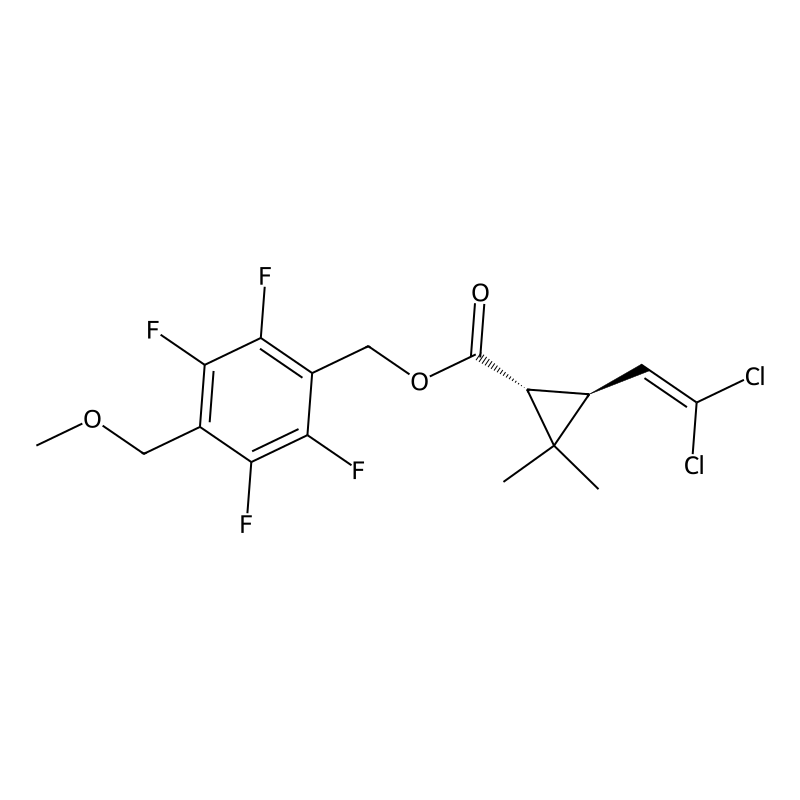

Meperfluthrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Insecticidal Efficacy:

- Mosquito Control: Research explores Meperfluthrin's effectiveness in controlling mosquito populations. Studies have compared its efficacy against various mosquito species, including Aedes aegypti and Anopheles quadrimaculatus, evaluating its potency at different exposure durations. These findings contribute to the development of efficient mosquito repellents and control strategies.

Environmental Impact:

- Environmental Fate and Toxicity: Scientific studies investigate the environmental fate and potential ecological impact of Meperfluthrin. Research examines its degradation rates in various environmental compartments like soil and water, assessing its persistence and potential risks to non-target organisms []. This information is crucial for responsible pesticide use and environmental protection.

Toxicological Studies:

- Safety Evaluation: Given its intended use, understanding Meperfluthrin's safety profile is crucial. Scientific studies assess its potential toxicity in various animal models, investigating its effects on different organ systems and identifying potential risks associated with exposure []. This information informs regulatory decisions and ensures safe application practices.

Formulation Development:

- Delivery Systems: Research explores the development of novel delivery systems for Meperfluthrin. This includes investigations into encapsulation techniques, formulation strategies, and controlled release mechanisms []. These advancements aim to improve the efficacy, safety, and environmental sustainability of Meperfluthrin products.

Comparative Studies:

- Comparison with Other Insecticides: Scientific research compares Meperfluthrin's properties and efficacy with other established insecticides. This includes evaluating its potency, spectrum of activity, and environmental profile. These comparative studies inform the selection of appropriate insecticides for specific applications.

Meperfluthrin is a synthetic insecticide belonging to the class of pyrethroids, which are widely used for pest control. It is characterized by its fluorinated structure, which enhances its efficacy and stability. The compound is specifically designed to target insects, primarily mosquitoes, making it a common ingredient in mosquito coils and other insect repellent products. Its chemical formula is C18H20F4O3, and it is known for its low toxicity to humans and animals compared to other insecticides in its class .

Meperfluthrin exhibits potent insecticidal activity by targeting the nervous system of insects. It alters sodium channel dynamics in nerve membranes, leading to prolonged depolarization and hyperexcitability of neurons. This mechanism causes paralysis and death in susceptible insect species. Although it is generally considered to have low toxicity for non-target organisms, acute exposure can lead to respiratory issues and mucosal damage in humans .

The synthesis of meperfluthrin can be achieved through several methods:

- Esterification Method: Involves reacting dichlor chrysanthemic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a high-pressure kettle using a water-containing organic solvent and a catalyst. This method emphasizes clean production techniques that minimize waste generation .

- Direct Reaction Method: This method employs halogenated compounds and alcohols under controlled temperature conditions (typically between 60°C to 165°C) to facilitate the formation of meperfluthrin while efficiently removing by-products such as hydrochloric acid from the reaction environment .

Meperfluthrin is primarily used as an insecticide in various applications:

- Mosquito Repellent Products: It is commonly found in mosquito coils, sprays, and other formulations aimed at controlling mosquito populations.

- Public Health: Due to its effectiveness against malaria vectors, it plays a role in vector control strategies in tropical regions.

- Agricultural Use: Although less common, it may also be utilized in agricultural settings to manage pest populations.

Studies on meperfluthrin's interactions with biological systems indicate that it can cause airway mucosal damage upon exposure. In cases of accidental ingestion or inhalation, symptoms may include cough, drowsiness, and respiratory distress. Monitoring lung function and imaging techniques are essential for assessing damage following exposure . Additionally, research indicates that meperfluthrin may induce oxidative stress and inflammatory responses in various tissues .

Meperfluthrin shares similarities with other pyrethroid compounds but has unique features that distinguish it:

Meperfluthrin's unique fluorinated structure contributes to its enhanced stability and lower toxicity compared to some traditional pyrethroids, making it particularly effective for household use without posing significant risks to human health when used as directed.

Meperfluthrin possesses the molecular formula C17H16Cl2F4O3, representing a complex pyrethroid ester insecticide with multiple halogen substituents [1] [2]. The compound exhibits a molecular weight of 415.21 daltons, with an accurate mass of 414.0413 as determined by high-resolution mass spectrometry [31]. The structural framework consists of a cyclopropanecarboxylate ester core linked to a highly fluorinated benzyl alcohol moiety [6].

The molecular structure incorporates a 2,2-dimethylcyclopropane ring system bearing a 2,2-dichloroethenyl substituent at the 3-position [1]. This cyclopropane unit is esterified with 2,3,5,6-tetrafluoro-4-(methoxymethyl)phenylmethanol, creating the characteristic pyrethroid architecture [3] [4]. The presence of four fluorine atoms and two chlorine atoms contributes significantly to the compound's physicochemical properties and biological activity [5].

| Structural Component | Chemical Description |

|---|---|

| Acid Moiety | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid |

| Alcohol Moiety | 2,3,5,6-tetrafluoro-4-(methoxymethyl)phenylmethanol |

| Ester Linkage | Carboxylate ester bond |

| Halogen Content | 2 chlorine atoms, 4 fluorine atoms |

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry systematic name for meperfluthrin is [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate [2] [6]. Alternative International Union of Pure and Applied Chemistry nomenclature includes 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [3] [4].

The compound is registered under Chemical Abstracts Service number 915288-13-0, which serves as the primary identifier for this specific stereoisomer [1] [7]. The European Community number is 804-587-1, facilitating regulatory identification within European Union territories [2] [5]. Additional chemical identifiers include the United Nations International Identifier L4LQ8HV8XP and the Chemical Entities of Biological Interest identifier CHEBI:232355 [2].

The International Chemical Identifier string is InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1 [1] [6]. The corresponding International Chemical Identifier Key is MWFQAAWRPDRKDG-KOLCDFICSA-N, providing a unique hash representation of the molecular structure [4] [6].

Stereochemistry and Isomeric Forms

Meperfluthrin exhibits stereochemical complexity due to the presence of two defined stereocenters within the cyclopropane ring system [3] [4]. The compound exists as the (1R,3S)-stereoisomer, which represents the biologically active form with enhanced insecticidal properties [1] [6]. This specific stereochemical configuration distinguishes meperfluthrin from renofluthrin, which represents the unresolved isomeric mixture of the same chemical structure [6].

The stereochemical designation (1R,3S) indicates that the carboxylate group and the dichloroethenyl substituent adopt a trans-configuration relative to the cyclopropane ring plane [6]. This trans-arrangement is critical for optimal biological activity, as it positions the key functional groups in the spatial orientation required for interaction with target sodium channels [1].

| Stereochemical Parameter | Specification |

|---|---|

| Chiral Centers | 2 defined stereocenters |

| Absolute Configuration | (1R,3S) |

| Geometric Relationship | trans-configuration |

| Enantiomeric Excess | >99% (stereochemically pure) |

The compound demonstrates optical activity due to its chiral nature, with the specific rotation and optical purity contributing to its distinct physicochemical profile [18]. The stereochemical purity is maintained through controlled synthetic processes that ensure selective formation of the desired (1R,3S)-isomer [28].

Physicochemical Properties

Melting Point and Physical State

Meperfluthrin exists as a light gray to light brown solid under standard ambient conditions [5] [13]. The melting point has been reported with some variation across different sources, with values ranging from 58-60°C to 72-75°C [10] [13]. The most frequently cited melting point range is 72-75°C, as determined by differential scanning calorimetry methods [5] [32].

The compound exhibits a crystalline structure at room temperature, with the solid-state properties influenced by the extensive halogen bonding and intermolecular interactions between fluorine and chlorine substituents [7]. The physical appearance is characterized as an off-white to light brown crystalline powder with no distinct odor [7] [14].

| Physical Property | Value | Method |

|---|---|---|

| Melting Point | 72-75°C | Differential Scanning Calorimetry |

| Physical State | Solid (crystalline) | Visual observation |

| Appearance | Light gray to light brown | Colorimetric assessment |

| Odor | Odorless | Sensory evaluation |

Solubility Parameters

Meperfluthrin demonstrates hydrophobic characteristics with negligible water solubility, reflecting its highly lipophilic nature [5] [32]. The compound is insoluble in water but readily dissolves in various organic solvents including toluene, chloroform, acetone, dichloromethane, and dimethylformamide [5] [32]. This solubility profile is consistent with its pyrethroid structure and extensive halogenation.

The octanol-water partition coefficient (log P) has been determined to be 4.6, indicating strong lipophilic character and high affinity for non-polar environments [7] [10]. This high partition coefficient contributes to the compound's bioaccumulation potential and membrane permeability characteristics [18].

| Solvent System | Solubility |

|---|---|

| Water | Insoluble |

| Toluene | Highly soluble |

| Chloroform | Highly soluble |

| Acetone | Highly soluble |

| Dichloromethane | Highly soluble |

| Dimethylformamide | Highly soluble |

| Ethyl Acetate | Slightly soluble |

Vapor Pressure Characteristics

The vapor pressure of meperfluthrin has been measured at 686.2 Pascal at 200°C, indicating relatively low volatility under standard conditions [5] [13]. This vapor pressure value reflects the compound's molecular weight and intermolecular forces, which limit its tendency to evaporate at ambient temperatures [17].

The low vapor pressure contributes to the compound's suitability for use in mosquito coils and other controlled-release formulations, where sustained vapor generation is desired [32]. The temperature dependence of vapor pressure follows typical exponential behavior, with significant increases observed at elevated temperatures [13].

Stability Under Various Conditions

Meperfluthrin exhibits differential stability depending on environmental conditions, particularly pH and temperature [5] [32]. The compound demonstrates good stability under acidic and neutral conditions but undergoes accelerated hydrolysis under alkaline conditions [5] [34]. This pH-dependent stability pattern is characteristic of pyrethroid esters and reflects the susceptibility of the ester linkage to base-catalyzed hydrolysis [34].

Under normal storage conditions, meperfluthrin maintains chemical integrity for approximately two years when stored in a cool, dry environment away from light [13] [32]. Thermal decomposition occurs at elevated temperatures, with the formation of potentially toxic degradation products during heating or combustion [7] [14].

| Condition | Stability | Half-life/Comments |

|---|---|---|

| Acidic pH | Stable | No significant degradation |

| Neutral pH | Stable | Maintained for extended periods |

| Alkaline pH | Unstable | Accelerated hydrolysis |

| Normal Temperature | Stable | 2-year shelf life |

| Elevated Temperature | Unstable | Thermal decomposition occurs |

| Light Exposure | Moderate | Photolytic degradation possible |

Spectroscopic Characterization

Meperfluthrin has been characterized using multiple spectroscopic techniques, providing comprehensive structural confirmation and analytical identification methods [21] [27]. Ultraviolet-visible spectrophotometry reveals absorption characteristics at 280 nanometers wavelength, which serves as a standard analytical wavelength for quantitative determination [27]. This absorption maximum corresponds to the aromatic system present in the tetrafluorobenzyl moiety [27].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts observed for the cyclopropane protons, methyl groups, and aromatic fluorine substituents [21]. The complex splitting patterns reflect the stereochemical environment and coupling relationships within the molecular framework [21].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl ester stretch, carbon-halogen bonds, and aromatic carbon-carbon vibrations [22] [25]. The presence of multiple halogen substituents creates a distinct fingerprint region that aids in compound identification [25].

| Spectroscopic Method | Key Characteristics |

|---|---|

| Ultraviolet-Visible | Absorption maximum at 280 nm |

| Nuclear Magnetic Resonance | Complex multipicity patterns for chiral centers |

| Infrared | Carbonyl stretch, carbon-halogen bonds |

| Mass Spectrometry | Molecular ion at m/z 415, characteristic fragmentation |

Synthetic Pathways and Reaction Mechanisms

Meperfluthrin, chemically known as 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, is synthesized through several well-established pathways that involve the esterification of permethrinic acid derivatives with specialized fluorinated benzyl alcohols . The compound represents a sophisticated example of pyrethroid chemistry, requiring precise control of stereochemistry to achieve the desired (1R,3S) configuration that confers optimal insecticidal activity [3].

The primary synthetic approach involves the reaction between High Trans Cypermethric Acid (HTCMA) and 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol (TFMBA) [4]. This pathway begins with the preparation of HTCMA, which contains a minimum of 90% trans isomers, derived from cypermethric acid through isomeric enrichment processes [3] [5]. The acid component undergoes chlorination with thionyl chloride to form the corresponding acid chloride, which subsequently reacts with the fluorinated benzyl alcohol under controlled conditions [3].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group of TFMBA attacks the carbonyl carbon of the acid chloride intermediate . This process requires careful control of reaction conditions to prevent racemization and maintain the desired stereochemical integrity [3]. The mechanism involves the formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the final ester product [6].

Alternative synthetic routes include direct esterification methods that avoid the use of acid chlorides [3]. These approaches employ clean synthesis processes involving direct condensation of the carboxylic acid with the alcohol component in the presence of suitable catalysts [4]. The reaction typically requires elevated temperatures and controlled water removal to drive the equilibrium toward product formation [7].

Industrial Production Methodologies

Clean Synthesis Processes

Industrial production of Meperfluthrin emphasizes clean synthesis methodologies that minimize environmental impact while maximizing product yield and purity [4] [7]. The clean synthesis process involves the esterification of (1R,trans)-permethrinic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a water-containing organic solvent system .

The process utilizes a high-pressure kettle operating at temperatures between 150-165°C and pressures of 0.25-0.35 MPa [4]. The water generated during the esterification reaction is continuously removed using the organic solvent, facilitating a direct esterification process that achieves high conversion rates . This methodology ensures easy separation and recovery of catalysts while generating minimal waste products .

The clean synthesis approach offers several advantages over conventional methods, including reduced formation of by-products, simplified purification procedures, and improved environmental compliance [4]. The process achieves conversion rates of 85-95% with product recovery rates exceeding 88% [4]. The use of water-containing organic solvents reduces the overall environmental footprint while maintaining high product quality standards [3].

Catalytic Reactions

Catalytic processes play a crucial role in Meperfluthrin synthesis, particularly in enhancing reaction selectivity and improving overall process efficiency [8] [9]. Esterification catalysts are employed to accelerate the condensation reaction between the acid and alcohol components while minimizing side reactions [3].

The selection of appropriate catalysts significantly influences product purity and yield [6]. Acid catalysts, such as sulfonic acid derivatives, are commonly employed to activate the carboxylic acid component toward nucleophilic attack [3]. These catalysts facilitate the formation of activated intermediates that readily undergo esterification with the fluorinated benzyl alcohol [6].

Advanced catalytic systems enable operation at lower temperatures while maintaining high reaction rates [3]. This approach reduces energy consumption and minimizes thermal degradation of sensitive intermediates [6]. The catalytic process also allows for better control of stereochemistry, ensuring that the desired (1R,3S) isomer predominates in the final product [3].

Industrial implementations utilize heterogeneous catalysts that can be easily separated and recycled, contributing to the overall sustainability of the process . These catalytic systems demonstrate excellent stability under reaction conditions and maintain activity over multiple reaction cycles [3].

Quality Control Parameters and Standards

Quality control in Meperfluthrin production involves rigorous analytical testing to ensure compliance with established purity and composition standards [10] [11]. The primary quality parameters include active ingredient content, isomeric purity, water content, acidity, and physical characteristics [12].

Active ingredient content must meet or exceed 95.0% as determined by High-Performance Liquid Chromatography (HPLC) with ultraviolet detection at 215 nanometers [10] [11]. This analytical method provides accurate quantification of the active compound while detecting potential impurities and degradation products [13] [14].

Isomeric purity represents a critical quality parameter, as the (1R,3S) isomer configuration directly influences insecticidal efficacy [15]. Gas chromatography-mass spectrometry (GC-MS) or chiral HPLC methods are employed to determine the stereochemical composition [11]. The trans isomer content should comprise 90-99% of the total isomeric mixture to ensure optimal biological activity [3] [5].

Water content is controlled to ≤0.2% through Karl Fischer titration to prevent hydrolytic degradation during storage [12]. Acidity levels are maintained at ≤0.3% (calculated as sulfuric acid) through acid-base titration to minimize chemical instability [12]. Physical characteristics, including appearance (pale yellow to amber viscous liquid), melting point (72-75°C), specific gravity (1.2329 g/mL), and vapor pressure (686.2 Pa at 200°C), are monitored to confirm product identity and quality [12].

Analytical methods must demonstrate suitable precision, accuracy, and reproducibility according to international chromatographic standards [16] [17]. Method validation includes assessment of linearity, specificity, detection limits, and quantitation limits to ensure reliable analytical results [13] [18].

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly integrated into Meperfluthrin synthesis to minimize environmental impact and improve process sustainability [19] [20]. These approaches focus on waste prevention, atom economy, safer chemical synthesis, and energy efficiency [20].

Waste prevention is achieved through clean synthesis processes that minimize by-product formation and maximize material utilization [4]. The direct esterification approach eliminates the need for toxic acid chloride intermediates, reducing hazardous waste generation [3]. Atom economy is optimized by designing synthetic routes that incorporate the maximum percentage of reactant atoms into the final product [6].

Safer solvent systems utilize water-containing organic solvents to reduce environmental impact from volatile organic compounds [4] [3]. These solvent systems maintain excellent reaction performance while improving worker safety and reducing atmospheric emissions [20]. Energy efficiency is enhanced through optimized temperature profiles and catalytic processes that operate under milder conditions [3].

Catalytic approaches improve reaction selectivity and reduce the formation of unwanted isomers and by-products [6]. The use of recyclable catalysts further contributes to process sustainability by reducing catalyst consumption and waste generation . Renewable feedstock utilization is explored where feasible to reduce dependence on petrochemical starting materials [6].

Process intensification techniques, including continuous flow synthesis and microreactor technology, offer opportunities for improved energy efficiency and reduced environmental footprint [6]. These advanced manufacturing approaches enable precise control of reaction conditions while minimizing waste and energy consumption [20].